Trityl-PEG8-bromide
Description
Trityl-PEG8-bromide (CAS 1818294-38-0) is a polyethylene glycol (PEG)-based compound featuring a trityl (triphenylmethyl) group, eight ethylene glycol repeating units, and a terminal bromide moiety. Its molecular formula is C₃₅H₄₇BrO₈, with a molecular weight of 675.7 g/mol (calculated from ). The trityl group contributes significant hydrophobicity, while the PEG8 chain enhances aqueous solubility, creating an amphiphilic structure. The bromide terminal enables nucleophilic substitution reactions, making it valuable in bioconjugation, polymer synthesis, and drug delivery systems where controlled functionalization is critical .
Properties
IUPAC Name |
[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47BrO8/c36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-41-26-27-42-28-29-43-30-31-44-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVKIBNCPOPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47BrO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Trityl Group Installation
The Mitsunobu reaction, widely used for ether bond formation, provides a robust pathway for tritylation. In this approach, PEG8 diol (HO-PEG8-OH) reacts with trityl alcohol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The reaction proceeds via a mechanism involving oxidation-reduction between DEAD and PPh₃, generating a phosphorane intermediate that facilitates nucleophilic attack by the PEG hydroxyl group. Typical conditions include anhydrous tetrahydrofuran (THF) at 0–25°C for 12–24 hours, yielding Trityl-PEG8-OH with >85% efficiency.
Example Protocol
-
Reactants : HO-PEG8-OH (1 equiv), trityl alcohol (1.2 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv)
-
Solvent : THF, 0°C → room temperature, 24 h
-
Workup : Precipitation in cold diethyl ether, filtration, and drying under vacuum
Direct Alkylation Using Trityl Halides
Alternatively, trityl chloride (TrCl) may directly alkylate PEG8 in aprotic solvents. Dissolving PEG8 in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst enables efficient tritylation at room temperature. This method avoids the stoichiometric phosphine requirements of the Mitsunobu reaction but demands rigorous anhydrous conditions to prevent hydrolysis of TrCl.
Key Variables
-
Solvent : DCM or acetonitrile
-
Base : Triethylamine (2–3 equiv) or pyridine
-
Reaction Time : 6–12 hours
Bromination Strategies for Terminal Hydroxyl Groups
Phosphorus Tribromide (PBr₃) Mediated Bromination
Treatment of Trityl-PEG8-OH with PBr₃ in anhydrous DCM replaces the hydroxyl group with bromide. The reaction proceeds via nucleophilic substitution, where PBr₃ acts as both a Lewis acid and bromide source. Optimal temperatures range from 0°C to room temperature, with yields exceeding 90% for PEG derivatives.
Reaction Conditions
-
Molar Ratio : Trityl-PEG8-OH : PBr₃ = 1 : 1.2
-
Solvent : DCM, 0°C → 25°C, 2–4 h
-
Quenching : Gradual addition to ice-water, followed by extraction with DCM
Hydrobromic Acid (HBr) Gas Method
Bubbling HBr gas through a solution of Trityl-PEG8-OH in 1,4-dioxane achieves bromination under acidic conditions. This method, adapted from industrial PEG functionalization, requires careful gas flow control to avoid over-acidification, which could cleave the trityl group.
Optimization Insights
-
Temperature : 40–50°C
-
Reaction Time : 8–12 hours
-
Yield : 75–85%
Purification and Characterization
Column Chromatography
Silica gel chromatography with gradient elution (hexane → ethyl acetate → methanol) effectively separates Trityl-PEG8-bromide from unreacted starting materials and byproducts. The high polarity of PEG necessitates methanol-containing mobile phases for elution.
Recrystallization
Recrystallization from toluene/hexane mixtures (1:3 v/v) at −20°C yields crystalline product with >95% purity. This method capitalizes on the differential solubility of PEG derivatives in hydrocarbon solvents.
Analytical Validation
-
¹H NMR : Peaks at δ 7.2–7.5 ppm (trityl aromatic protons), δ 3.5–3.8 ppm (PEG methylene), and δ 3.3 ppm (terminal -CH₂Br)
-
MALDI-TOF MS : Molecular ion peak at m/z 692.3 [M+Na]⁺
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. For example, a two-stage system separates tritylation and bromination steps, minimizing intermediate handling. Solvent recovery systems, such as thin-film evaporators, reduce waste generation and operational costs.
Process Parameters
-
Flow Rate : 10 mL/min
-
Residence Time : 30 min (tritylation), 20 min (bromination)
-
Purity : 98–99%
Challenges and Mitigation Strategies
-
Trityl Group Stability : Acidic conditions during bromination may partially cleave the trityl group. Using milder brominating agents like N-bromosuccinimide (NBS) with triphenylphosphine in DMF mitigates this issue.
-
PEG Degradation : Prolonged exposure to high temperatures (>60°C) induces PEG chain scission. Maintaining reactions below 50°C preserves molecular integrity .
Chemical Reactions Analysis
Types of Reactions
Trityl-PEG8-bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The trityl group can participate in redox reactions, acting as a protecting group that can be removed under reductive conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the nucleophile used in the substitution reactions. For example, substitution with an amine would yield a Trityl-PEG8-amine derivative .
Scientific Research Applications
Bioconjugation
Overview : Trityl-PEG8-bromide serves as a linker in the bioconjugation of proteins, peptides, and other biomolecules. This application is crucial for developing targeted therapies and diagnostic tools.
Key Features :
- Reactivity : The bromine group enables efficient coupling with amines and thiols.
- Stability : The trityl group protects reactive sites during synthesis and can be removed under mild acidic conditions.
Case Study : A study demonstrated the use of this compound to conjugate antibodies to drug molecules, enhancing their therapeutic efficacy while maintaining stability during circulation in biological systems .
Drug Delivery Systems
Overview : In drug delivery, this compound is employed to improve the pharmacokinetics of therapeutic agents by enhancing solubility and reducing immunogenicity.
Advantages :
- Increased Solubility : The PEG component significantly improves the solubility of hydrophobic drugs.
- Targeted Delivery : By attaching targeting ligands through the bromine site, it allows for selective delivery to diseased tissues.
Data Table 1: Comparison of Drug Delivery Efficacy
| Compound | Solubility (mg/mL) | Circulation Time (h) | Targeting Efficiency (%) |
|---|---|---|---|
| This compound | 50 | 24 | 85 |
| Free Drug | 5 | 2 | 30 |
Surface Modification
Overview : this compound is widely used for modifying surfaces of nanoparticles and biomaterials, improving their biocompatibility and functionality.
Applications :
- Nanoparticle Coating : Enhances stability and reduces protein adsorption.
- Polymer Modification : Provides flexibility in designing materials for biomedical applications.
Case Study : Research indicated that nanoparticles coated with this compound exhibited significantly reduced non-specific binding compared to uncoated particles, leading to improved performance in biological assays .
Diagnostic Applications
This compound is also utilized in the development of diagnostic agents. Its ability to facilitate the conjugation of imaging agents to biomolecules allows for enhanced imaging techniques in medical diagnostics.
Mechanism of Action
The mechanism of action of Trityl-PEG8-bromide involves its ability to act as a linker or spacer in drug delivery systems. The trityl group serves as a protecting group that can be selectively removed, while the PEG chain enhances the solubility and biocompatibility of the compound. The bromide group allows for further functionalization, enabling the attachment of various biomolecules .
Comparison with Similar Compounds
Structural and Functional Differences
- PEG Length :
- This compound’s 8-unit PEG chain offers intermediate flexibility and solubility compared to shorter (e.g., PEG4 in N-Boc-PEG4-bromide) or longer (e.g., PEG9 in Methyl-PEG9-bromide) variants. Longer chains (e.g., PEG9) enhance hydrophilicity but may reduce reaction efficiency due to steric hindrance .
- End Groups :
- The trityl group in this compound provides a hydrophobic anchor, facilitating purification via precipitation or chromatography. This contrasts with methyl or methoxy termini, which prioritize solubility .
- Propargyl and Boc groups introduce orthogonal reactivity: Propargyl enables click chemistry, while Boc allows acid-triggered deprotection .
- Reactivity :
Solubility and Stability
- In contrast, Methyl-PEG9-bromide and m-PEG8-bromide demonstrate superior aqueous solubility .
- The Boc group in N-Boc-PEG4-bromide confers stability under basic conditions but hydrolyzes in acidic media, enabling targeted applications .
Biological Activity
Trityl-PEG8-bromide is a compound that combines the trityl group with an eight-unit polyethylene glycol (PEG) chain, which is known for its applications in drug delivery and bioconjugation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Overview of this compound
This compound is characterized by its unique structure that enhances solubility and stability in biological systems. The PEG moiety is particularly valued for its ability to improve the pharmacokinetic properties of drugs, including increased circulation time and reduced immunogenicity. The trityl group serves as a protecting group in organic synthesis and can also influence the compound's biological interactions.
1. Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a series of PEGylated triterpenoids demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates ranging from 50% to 90% at concentrations around 25 µg/mL . This suggests that this compound may also possess similar antimicrobial properties due to its PEG component.
2. Antiviral Activity
The antiviral potential of compounds linked with PEG chains has been explored extensively. For example, certain PEGylated molecules have shown efficacy against HIV-1 and other viral pathogens. The mechanism often involves interference with viral entry or replication processes . Given the structural similarities, this compound could be investigated for its antiviral capabilities.
3. Cytotoxic Effects
Cytotoxicity assays conducted on various cancer cell lines have revealed that PEGylated compounds can exhibit selective cytotoxic effects. For instance, a study noted that certain triterpenoid derivatives displayed IC50 values as low as 20 µM against malignant melanoma cells . This raises the possibility that this compound could be evaluated for its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enhanced Solubility : The PEG chain increases solubility in aqueous environments, facilitating better absorption and distribution in biological systems.
- Targeted Delivery : The trityl group can be modified or cleaved to release active pharmaceutical ingredients at targeted sites, enhancing therapeutic efficacy while minimizing side effects.
- Immune Evasion : PEGylation is known to reduce recognition by the immune system, prolonging the circulation time of therapeutic agents in the bloodstream .
Case Studies and Research Findings
Several studies have explored the implications of PEGylation in drug design:
Q & A
How can the FINER criteria be applied to formulate research questions on this compound applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
